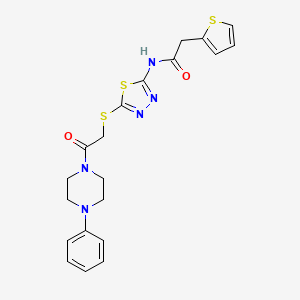

N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a 4-phenylpiperazine moiety linked via a thioether bridge to a thiophen-2-yl acetamide group. The 4-phenylpiperazine group is notable for enhancing bioavailability and modulating receptor interactions, particularly in central nervous system (CNS)-targeting agents . The thiophen-2-yl substituent may contribute to π-π stacking interactions in biological targets, a feature observed in kinase inhibitors and anticancer agents .

Properties

IUPAC Name |

N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S3/c26-17(13-16-7-4-12-28-16)21-19-22-23-20(30-19)29-14-18(27)25-10-8-24(9-11-25)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTCIOGZNXIQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3,4-thiadiazole derivatives, followed by the introduction of the piperazine and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the evidence, enabling comparisons based on substituent effects, synthesis routes, and bioactivity. Key analogs include:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

Substituent Impact on Bioactivity: The p-tolylamino group in compound 4y () enhances cytotoxicity against cancer cells (IC₅₀ = 0.034 mmol·L⁻¹), likely due to improved hydrophobic interactions with kinase targets . The 4-phenylpiperazine group in the target compound may confer selectivity for CNS targets or serotonin/dopamine receptors, as seen in piperazine-containing drugs .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in , where 2-chloroacetamide intermediates are coupled with piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

- Compared to analogs in (e.g., 5e–5m), the thiophen-2-yl group may require specialized protecting strategies during synthesis.

Pharmacological Potential: While the target compound’s bioactivity is unreported, analogs with thiophene or piperazine moieties () exhibit anticancer and enzyme-inhibitory properties.

Table 2: Substituent Effects on Physicochemical Properties

Biological Activity

N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 467.6 g/mol. The compound features a thiadiazole ring, a piperazine moiety, and a thiophene group, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N5O2S2 |

| Molecular Weight | 467.6 g/mol |

| Purity | 95% |

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, while the thiadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules. These interactions may modulate biochemical pathways, leading to various pharmacological effects.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity. Studies have shown that derivatives of this scaffold can inhibit the growth of various bacteria and fungi. For instance, a study highlighted that certain thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .

Anticancer Properties

Research indicates that the thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that compounds similar to this compound may possess significant anticancer activity with IC50 values ranging from 1.1 µM to 18.8 µM .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation in various models. Derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators .

Anticonvulsant Activity

Research on related compounds has revealed anticonvulsant properties, suggesting that this compound might also exhibit similar effects. Studies have shown promising results in animal models .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Khazi et al. synthesized gatifloxacin derivatives with thiadiazole groups that exhibited complete inhibition of DNA gyrase in Gram-positive bacteria .

- Cytotoxicity Assessment : A review article reported that triazole-thiadiazine derivatives displayed significant cytotoxic potential against cancer cell lines, indicating the therapeutic promise of such compounds .

- Anti-inflammatory Testing : Research by Amir et al. demonstrated that certain thiadiazole derivatives showed considerable anti-inflammatory activity in vivo .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by acylation. Critical parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., ethanol or DMSO) to ensure completion .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Purification methods : Column chromatography or recrystallization is used to isolate the compound, with TLC (silica gel, chloroform:acetone 3:1) for monitoring .

- Yield optimization : Stepwise addition of reagents (e.g., piperazine derivatives) and pH adjustments improve reaction efficiency .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity, particularly for thiadiazole and acetamide protons .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide) .

- Elemental analysis : Ensures purity and stoichiometric consistency .

Q. How is preliminary biological activity screening conducted for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Anti-inflammatory testing : COX-2 inhibition assays or LPS-induced cytokine modulation in macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

- Substituent variation : Modify phenylpiperazine or thiophene groups to alter lipophilicity and target binding. For example:

- Introducing electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to enhance antimicrobial potency .

- Replacing thiophene with furan to reduce metabolic instability .

- Bioisosteric replacements : Swap thiadiazole with oxadiazole to evaluate solubility and kinase inhibition .

- Pharmacokinetic profiling : Assess logP, plasma stability, and CYP450 interactions to prioritize lead analogs .

Q. What computational methods are used to predict target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets like 5-lipoxygenase or EGFR kinase .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : CoMFA/CoMSIA to correlate substituent properties with bioactivity data .

Q. How can contradictory bioactivity data between studies be resolved?

- Standardized protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .

- Dose-response validation : Repeat experiments across multiple concentrations to confirm IC₅₀ trends .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .

Q. What role does X-ray crystallography play in structural validation?

- Single-crystal analysis : Resolve bond lengths/angles to confirm thiadiazole-piperazine geometry (e.g., C-S bond at ~1.75 Å) .

- Co-crystallization : Co-crystals with target proteins (e.g., HSP90) reveal binding modes and guide optimization .

- Twinning correction : SHELXL refinement for high-resolution data affected by crystal twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.